![molecular formula C28H29NO B4969224 5-(4-isopropylphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one CAS No. 331674-62-5](/img/structure/B4969224.png)

5-(4-isopropylphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

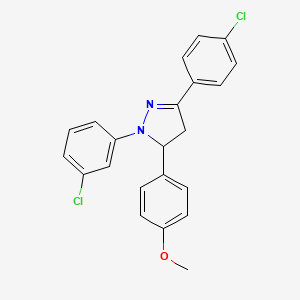

The synthesis of related heterocyclic compounds involves high-yielding one-pot reaction procedures, which enable the investigation of various derivatives including those with phenanthridine backbones. Such syntheses often utilize cooperative interactions, like C-H...N and C-H...π bonds, to form well-defined dimeric units in crystals, indicating a significant interplay between molecular structure and synthetic approaches (Rathore et al., 2010).

Molecular Structure Analysis

The molecular structure of phenanthridine derivatives is characterized by half-chair conformations of alicyclic rings, leading to slightly folded structures of central tricyclic phenanthridines. This structural elucidation indicates prominent modes of interactions, essential for applications in drug discovery and optoelectronics (Rathore et al., 2010).

Chemical Reactions and Properties

The reactivity of phenanthridine compounds towards various agents demonstrates a capacity for forming new C-C bonds through methods like tert-butyl peroxybenzoate (TBPB)-mediated insertions, showcasing the potential for functionalization and diversification of the phenanthridine skeleton (Cao et al., 2014).

Physical Properties Analysis

The physical properties, such as crystal packing and stability, are influenced by the molecular structure. The formation of dimeric associations involving cooperative C–H…N and C–H…π interactions significantly impacts the material's solid-state properties, with potential implications for the development of optoelectronic materials (Rathore et al., 2010).

Chemical Properties Analysis

Chemical properties, including reactivity towards electrophiles, nucleophiles, and radicals, are crucial for understanding the versatility of phenanthridine derivatives in synthetic chemistry. The ability to undergo diverse reactions, such as C-H activation and arylation, opens up pathways for the synthesis of complex organic molecules with potential therapeutic applications (Aravindan et al., 2022).

Safety and Hazards

Propriétés

IUPAC Name |

2,2-dimethyl-5-(4-propan-2-ylphenyl)-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO/c1-17(2)18-9-11-20(12-10-18)27-26-22(15-28(3,4)16-24(26)30)25-21-8-6-5-7-19(21)13-14-23(25)29-27/h5-14,17,27,29H,15-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPSHIAIPVGRDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide](/img/structure/B4969163.png)

![4-bromo-N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4969180.png)

![3-({[(4-bromophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B4969188.png)

![2-amino-4-(2,3-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4969192.png)

![1-(2-fluorobenzyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4969197.png)

![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B4969213.png)

![N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4969247.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B4969250.png)